2-(2-methylphenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
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Overview
Description
2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, a nitrophenyl group, and a furyl group, all connected through an acetohydrazide linkage.
Preparation Methods
The synthesis of 2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-methylphenol with an appropriate reagent to form the phenoxy intermediate.
Introduction of the nitrophenyl group: The phenoxy intermediate is then reacted with a nitrophenyl compound under specific conditions to introduce the nitrophenyl group.
Formation of the furyl intermediate: A furyl compound is synthesized separately and then reacted with the nitrophenyl-phenoxy intermediate.
Formation of the acetohydrazide linkage: The final step involves the reaction of the furyl-nitrophenyl-phenoxy intermediate with an acetohydrazide compound to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE can be compared with similar compounds, such as:
N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline: This compound has a similar phenoxy and nitrophenyl structure but differs in the presence of a morpholinyl group.
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide: This compound has a similar acetohydrazide linkage but differs in the presence of a hydroxy group instead of a furyl group.
The uniqueness of 2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H17N3O5/c1-14-5-2-3-8-18(14)27-13-20(24)22-21-12-17-9-10-19(28-17)15-6-4-7-16(11-15)23(25)26/h2-12H,13H2,1H3,(H,22,24)/b21-12+ |
InChI Key |
BTKVKMRUWWPUIM-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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